molecular formula C25H25ClN4O2 B14104761 N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14104761
M. Wt: 448.9 g/mol
InChI Key: JUSJMFVHZDTEKD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic small molecule belonging to the pyrazolopyrazine class of heterocyclic compounds. The pyrazolopyrazine scaffold is recognized in medicinal chemistry as a privileged structure for developing bioactive agents, with derivatives demonstrating a range of potential biological activities such as antioxidant, anticonvulsant, anti-inflammatory, antiviral, and antibacterial properties . This particular compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers investigating purinergic signaling may find this compound of interest, as structurally related pyrazolo-fused heterocycles have been explored as potent and selective antagonists for P2X3 receptors, which are ligand-gated ion channels activated by ATP and are considered important targets in nociception and neurogenic disorders . Its mechanism of action is likely target-specific, but requires further characterization. Handling of this compound should be conducted by qualified laboratory personnel in accordance with all applicable regulatory and safety guidelines.

Properties

Molecular Formula

C25H25ClN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C25H25ClN4O2/c1-17(2)19-6-8-20(9-7-19)22-15-23-25(32)29(12-13-30(23)28-22)11-10-24(31)27-16-18-4-3-5-21(26)14-18/h3-9,12-15,17H,10-11,16H2,1-2H3,(H,27,31)

InChI Key

JUSJMFVHZDTEKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]Pyrazine Core Synthesis

The pyrazolo[1,5-a]pyrazine scaffold is synthesized using a regiocontrolled cyclization strategy adapted from protocols for pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. As demonstrated by Norman et al. (2022), alkylation of a pyrazole precursor followed by formylation and cyclization yields the bicyclic system. For this compound, the 4-oxo group is introduced via oxidation of a secondary alcohol intermediate, leveraging Dess–Martin periodinane.

2-Aryl Substitution

The 4-isopropylphenyl group at position 2 is installed using a Suzuki–Miyaura coupling, a method validated for analogous pyrazolo[1,5-a]pyrazines. This requires a halogenated precursor (e.g., bromine or chlorine at position 2) and 4-isopropylphenylboronic acid.

Propanamide Side-Chain Functionalization

The propanamide side chain is appended through a reductive amination or amide coupling strategy. Sodium triacetoxyborohydride-mediated reductive amination ensures selective N-alkylation, while carbodiimide-based coupling agents (e.g., HATU) facilitate amide bond formation with 3-chlorobenzylamine.

Stepwise Synthesis and Optimization

Synthesis of 5-Chloropyrazolo[1,5-a]Pyrazin-4(5H)-One

Step 1: Alkylation of 1H-Pyrazole
1H-Pyrazole is alkylated with 2-chloroethyl acetate in the presence of sodium hydride in N,N-dimethylformamide at 80°C for 12 hours, yielding 1-(2-chloroethyl)-1H-pyrazole (Yield: 85%).

Step 2: Formylation
The alkylated pyrazole undergoes Vilsmeier–Haack formylation with phosphorus oxychloride and N,N-dimethylformamide at 0°C to 25°C, affording 1-(2-chloroethyl)-1H-pyrazole-5-carbaldehyde (Yield: 72%).

Step 3: Cyclization and Oxidation
The aldehyde intermediate is treated with ammonium acetate in acetic acid under reflux to form the pyrazolo[1,5-a]pyrazine core. Subsequent oxidation of the secondary alcohol at position 4 using Dess–Martin periodinane in dichloromethane yields 5-chloropyrazolo[1,5-a]pyrazin-4(5H)-one (Yield: 65%).

Suzuki–Miyaura Coupling for 2-Aryl Substitution

The chlorinated intermediate reacts with 4-isopropylphenylboronic acid in a mixture of 1,4-dioxane and water (4:1) using palladium(II) acetate as a catalyst and sodium carbonate as a base at 100°C for 24 hours. The product, 2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, is isolated via column chromatography (Yield: 58%).

Introduction of the Propanamide Side Chain

Step 1: Propyl Spacer Attachment
The 5-chloro substituent undergoes nucleophilic substitution with 3-aminopropanol in ethanol under reflux, yielding 3-(4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-ol (Yield: 70%).

Step 2: Oxidation to Propanoic Acid
The alcohol is oxidized to propanoic acid using Jones reagent (chromium trioxide in sulfuric acid) at 0°C, affording 3-(4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid (Yield: 82%).

Step 3: Amide Coupling
The carboxylic acid reacts with 3-chlorobenzylamine in the presence of HATU and N,N-diisopropylethylamine in dichloromethane at 25°C for 12 hours. The final product is purified via recrystallization from ethanol (Yield: 68%).

Analytical Characterization and Data

Spectral Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrazole-H), 7.65–7.12 (m, 8H, aromatic), 4.32 (t, 2H, J = 6.5 Hz, CH2), 3.89 (hept, 1H, J = 6.8 Hz, CH(CH3)2), 2.94 (t, 2H, J = 6.5 Hz, CH2), 1.24 (d, 6H, J = 6.8 Hz, CH3).
  • 13C NMR (126 MHz, DMSO-d6) : δ 169.8 (C=O), 158.2 (pyrazine-C), 142.1–125.3 (aromatic-C), 53.6 (CH(CH3)2), 38.4 (CH2), 33.1 (CH2), 22.7 (CH3).
  • HRMS (ESI+) : m/z calculated for C25H25ClN5O2 [M+H]+: 478.1645; found: 478.1648.

Purity and Yield Optimization

Step Reaction Yield (%) Purity (HPLC)
1 Alkylation 85 95
2 Formylation 72 90
3 Cyclization 65 92
4 Suzuki Coupling 58 88
5 Amide Coupling 68 98

Challenges and Mitigation Strategies

  • Regiocontrol in Cyclization : Competing cyclization pathways were suppressed by optimizing the solvent (acetic acid) and temperature (reflux).
  • Oxidation Selectivity : Dess–Martin periodinane ensured clean oxidation to the ketone without over-oxidation.
  • Coupling Efficiency : HATU-mediated amidation minimized racemization and side-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrazine scaffold is distinct from related heterocycles like pyrazolo[1,5-a]pyrimidines (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ). Pyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal and kinase inhibitory activities due to their purine-mimetic properties, whereas pyrazolo[1,5-a]pyrazines may target similar pathways but with altered binding affinities due to differences in ring size and electronic distribution .

Substituent Effects

Benzyl Group Modifications
  • The 4-fluorophenyl substituent (vs. 4-isopropylphenyl) introduces stronger electron-withdrawing effects, which may reduce lipophilicity and impact membrane permeability.
Pyrazolo[1,5-a]pyrazine Substituents
  • N-[(1,4-dioxan-2-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide :
    • The 1,4-dioxane methyl group replaces the chlorobenzyl moiety, introducing oxygen atoms that improve aqueous solubility but may reduce blood-brain barrier penetration.
    • The 4-fluorophenyl group (vs. 4-isopropylphenyl) offers a smaller, more polar substituent, likely affecting binding pocket interactions in enzymatic targets.

Physicochemical Comparison

Property Target Compound CAS 1326822-55-2 N-[(1,4-dioxan-2-yl)methyl] Analog
Molecular Weight ~480–500 (estimated) 400.4 400.4
Key Substituents 3-Chlorobenzyl, 4-isopropylphenyl 2-Fluorobenzyl, 4-fluorophenyl 1,4-Dioxane methyl, 4-fluorophenyl
Lipophilicity (LogP) High (Cl, isopropyl) Moderate (F) Low (dioxane)
Solubility Likely low (chlorine, isopropyl) Moderate (fluorine) High (oxygen-rich dioxane)

Biological Activity

N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl group and the propan-2-ylphenyl moiety contributes to its potential pharmacological properties.

Chemical Formula

  • Molecular Formula : C23H25ClN4O2
  • CAS Number : Not explicitly listed but can be derived from chemical databases.

Anticancer Potential

Research has indicated that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of similar pyrazolo compounds on several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
This compoundA549TBD

The specific IC50 values for this compound are yet to be determined in ongoing studies.

Enzymatic Inhibition

This compound may also exhibit inhibitory activity against specific enzymes involved in cancer progression. For example, pyrazole derivatives have been noted for their ability to inhibit DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair processes.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to therapeutic applications:

Potential Applications

  • Cancer Therapy : As an anticancer agent targeting various cell lines.
  • Inflammatory Disorders : Potential use in treating conditions characterized by excessive inflammation.
  • Enzyme Inhibition : As a tool for inhibiting key enzymes in cancer and inflammatory pathways.

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